molecular formula C25H23BrClN3O3 B2728182 1-(4-Bromo-2-chlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea CAS No. 1024336-96-6

1-(4-Bromo-2-chlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea

Cat. No. B2728182
CAS RN: 1024336-96-6
M. Wt: 528.83
InChI Key: WCKQYZOJVQEFMQ-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-chlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea is a useful research compound. Its molecular formula is C25H23BrClN3O3 and its molecular weight is 528.83. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Synthesis

This compound is related to the broader family of urea derivatives, which are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of bromo and chloro substituents, alongside the dihydroisoquinolinyl moiety, suggests this compound's significance in exploring chemical reactivity and bonding characteristics. For instance, the synthesis of similar compounds involves complex reactions like three-component reactions or cyclization processes, indicating the potential utility of "1-(4-Bromo-2-chlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea" in developing new synthetic methodologies (Ye et al., 2011).

Biological Evaluation

Compounds with similar structural frameworks have been evaluated for their antimicrobial and anticancer properties, reflecting the potential of this specific urea derivative in therapeutic applications. For example, urea derivatives have demonstrated significant antiproliferative effects against various cancer cell lines, suggesting the possibility of "this compound" serving as a lead compound in anticancer research (Feng et al., 2020).

Chemical Interactions and Molecular Binding

The urea moiety is a common feature in molecules that engage in specific molecular interactions, such as hydrogen bonding, which is crucial for binding to biological targets. Research on urea derivatives has provided insights into their role as hydrogen bond donors, enhancing the understanding of how modifications like halogenation can impact molecular recognition and binding efficiency (Giannicchi et al., 2014). This aspect is particularly relevant for designing molecules with improved selectivity and potency as therapeutic agents.

properties

IUPAC Name

1-(4-bromo-2-chlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23BrClN3O3/c1-32-23-12-16-9-10-28-22(19(16)14-24(23)33-2)11-15-3-6-18(7-4-15)29-25(31)30-21-8-5-17(26)13-20(21)27/h3-8,12-14H,9-11H2,1-2H3,(H2,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKQYZOJVQEFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=C(C=C(C=C4)Br)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23BrClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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